

Application Notes and Protocols for RO2959 Monohydrochloride in Neuroscience Research

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Compound of Interest

Compound Name: RO2959 monohydrochloride

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Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are key mediators of store-operated calcium entry (SOCE), a crucial signaling process in numerous cell types, including those in the central nervous system (CNS).[1] Dysregulation of calcium homeostasis is implicated in a variety of neurological disorders, including neurodegenerative diseases and neuroinflammation.[2] While initially characterized for its effects on T-cell activation and immune responses, the role of CRAC channels in microglia, astrocytes, and neurons suggests that **RO2959 monohydrochloride** is a valuable tool for neuroscience research.

These application notes provide a comprehensive overview of the potential uses of **RO2959 monohydrochloride** in neuroscience, including detailed protocols for in vitro and in vivo studies. The methodologies are based on established neuroscience research techniques and the known mechanism of action of CRAC channel inhibitors.

Mechanism of Action

RO2959 is a potent inhibitor of SOCE, blocking the influx of calcium through the Orai1 channel, the pore-forming subunit of the CRAC channel.[1] In the CNS, CRAC channels are expressed in microglia, astrocytes, and neurons, where they contribute to calcium signaling cascades that regulate a variety of cellular functions.[3] In microglia, the resident immune cells of the brain,

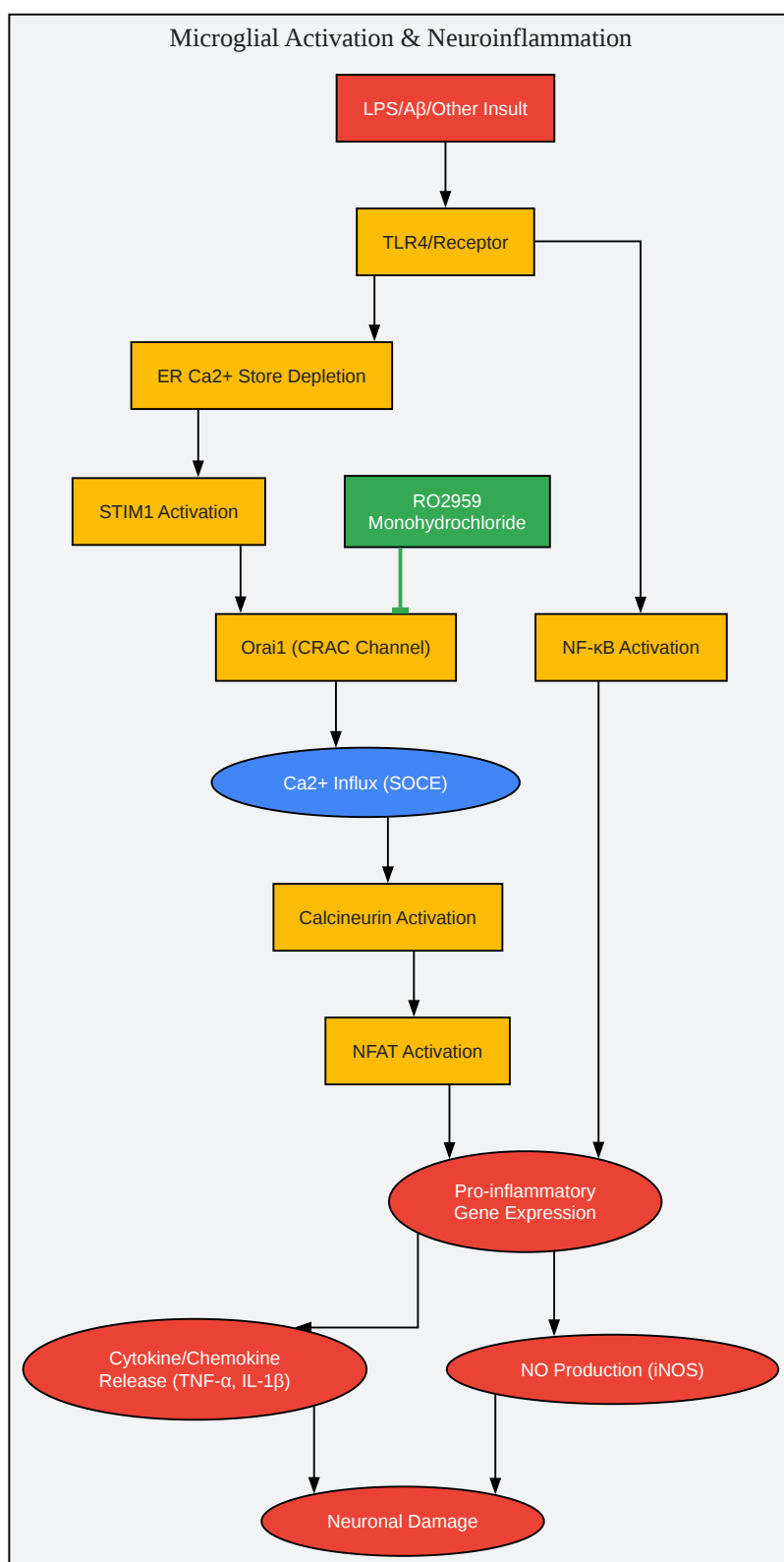
CRAC channel activation is linked to the downstream activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), leading to the production of pro-inflammatory mediators.[4] By inhibiting this pathway, RO2959 can be used to investigate the role of microglial activation in neuroinflammatory processes.

Data Presentation

Table 1: In Vitro Efficacy of RO2959

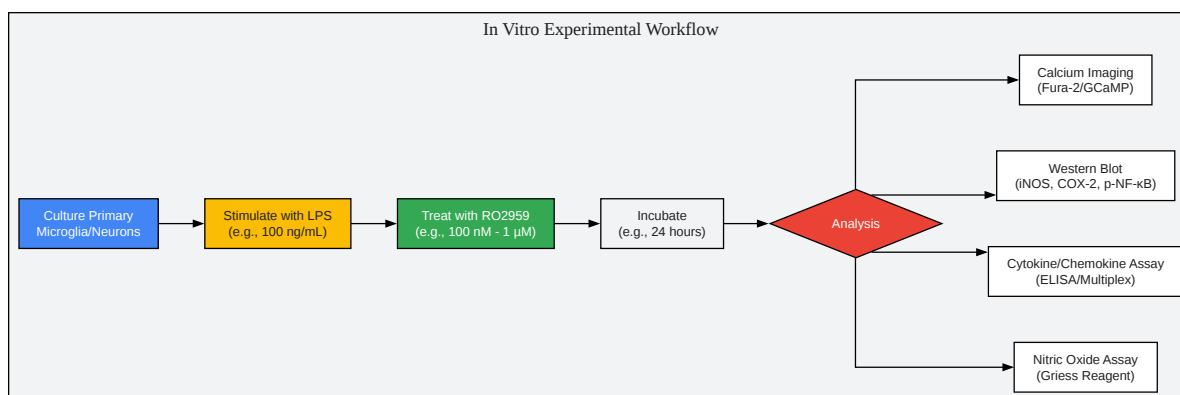
Target/Process	Cell Type	IC50	Reference
CRAC Channel	RBL-2H3 cells	402 nM	[4]
Orai1/Stim1-mediated SOCE	CHO cells	25 nM	[1]
Orai3	T-REx-CHO cells	530 nM	[1]
SOCE	Activated CD4+ T lymphocytes	265 nM	[1]

Mandatory Visualizations



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Caption: Signaling pathway of microglial activation and inhibition by RO2959.



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Caption: Workflow for in vitro analysis of RO2959 in microglia.

Experimental Protocols

Protocol 1: In Vitro Microglia Activation Assay

This protocol is designed to assess the effect of **RO2959 monohydrochloride** on the inflammatory response of microglia.

Materials:

- Primary microglia or BV-2 microglial cell line
- **RO2959 monohydrochloride**
- Lipopolysaccharide (LPS)

- Cell culture medium and supplements
- Griess Reagent for Nitric Oxide (NO) detection
- ELISA kits for TNF- α and IL-1 β
- Reagents for Western blotting (antibodies for iNOS, COX-2, NF- κ B)

Procedure:

- Cell Culture: Plate primary microglia or BV-2 cells in a 96-well plate at a density of 5×10^4 cells/well and culture for 24 hours.
- Treatment: Pre-treat cells with varying concentrations of **RO2959 monohydrochloride** (e.g., 10 nM - 10 μ M) for 1 hour.
- Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Nitric Oxide Measurement: Collect the supernatant and measure NO production using the Griess Reagent according to the manufacturer's protocol.
- Cytokine Measurement: Use the supernatant to quantify the levels of TNF- α and IL-1 β using ELISA kits.
- Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of iNOS, COX-2, and the phosphorylation of NF- κ B.

Protocol 2: Calcium Imaging in Primary Neurons or Microglia

This protocol allows for the direct measurement of SOCE inhibition by RO2959.

Materials:

- Primary cortical neurons or microglia cultured on glass coverslips

- **RO2959 monohydrochloride**
- Fura-2 AM or other suitable calcium indicator dye
- Thapsigargin (to induce ER store depletion)
- Calcium-free and calcium-containing imaging buffers
- Fluorescence microscopy setup

Procedure:

- **Dye Loading:** Incubate the cultured cells with Fura-2 AM (e.g., 2-5 μM) for 30-45 minutes at 37°C.
- **Baseline Measurement:** Wash the cells and place them in a calcium-free imaging buffer. Record the baseline fluorescence ratio (340/380 nm excitation).
- **Store Depletion:** Add thapsigargin (e.g., 1 μM) to the calcium-free buffer to deplete ER calcium stores, and continue recording.
- **RO2959 Treatment:** Add **RO2959 monohydrochloride** at the desired concentration and incubate for 5-10 minutes.
- **Calcium Re-addition:** Perfuse the cells with a calcium-containing buffer to initiate SOCE and record the subsequent rise in intracellular calcium.
- **Data Analysis:** Quantify the change in the Fura-2 ratio to determine the extent of SOCE and its inhibition by RO2959.

Protocol 3: In Vivo Model of Neuroinflammation

This protocol provides a framework for evaluating the anti-neuroinflammatory effects of RO2959 in an animal model.

Materials:

- Adult male C57BL/6 mice

- **RO2959 monohydrochloride**
- Lipopolysaccharide (LPS)
- Vehicle for RO2959 (e.g., DMSO, PEG300, Tween-80, saline)
- Anesthesia and surgical tools
- Reagents for immunohistochemistry and cytokine analysis from brain tissue

Procedure:

- **Animal Acclimatization:** Acclimatize mice to the housing conditions for at least one week.
- **RO2959 Administration:** Dissolve **RO2959 monohydrochloride** in a suitable vehicle. Administer RO2959 via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose (dose-response studies may be required).
- **Induction of Neuroinflammation:** One hour after RO2959 administration, induce systemic inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).
- **Behavioral Assessment (Optional):** At various time points post-LPS injection, perform behavioral tests to assess sickness behavior (e.g., open field test for locomotor activity).
- **Tissue Collection:** At 24 hours post-LPS injection, euthanize the mice and perfuse with saline. Collect brain tissue.
- **Analysis:**
 - Homogenize one hemisphere to measure cytokine levels (TNF- α , IL-1 β) by ELISA or multiplex assay.
 - Fix the other hemisphere for immunohistochemical analysis of microglial activation (Iba1 staining) and inflammatory markers (iNOS).

Concluding Remarks

RO2959 monohydrochloride presents a promising pharmacological tool for the investigation of CRAC channel function in the central nervous system. Its high potency and selectivity make it suitable for elucidating the role of store-operated calcium entry in neuroinflammatory and neurodegenerative processes. The protocols provided herein offer a starting point for researchers to explore the potential of RO2959 in their specific neuroscience research applications. Further optimization of concentrations and experimental timelines may be necessary depending on the specific cell type or animal model being used.

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